Coordination Number of 9 in [Ba(2-aba)₂(OH₂)]∞ vs. Heptacoordination in the Calcium Analog
Single-crystal X‑ray diffraction reveals that the barium center in [Ba(2-aba)₂(OH₂)]∞ is nine‑coordinate, whereas the calcium center in [Ca(2-aba)₂(OH₂)₃]∞ is only heptacoordinate [1]. The higher coordination number of Ba²⁺ is enabled by its larger ionic radius (1.35 Å vs. 1.00 Å for Ca²⁺) and by the participation of the amino nitrogen of the anthranilate ligand in metal binding—an interaction completely absent in the calcium complex, whose coordination sphere contains only oxygen donors [1].
| Evidence Dimension | Coordination number (single-crystal XRD) |
|---|---|
| Target Compound Data | 9 (Ba²⁺ in [Ba(2-aba)₂(OH₂)]∞) |
| Comparator Or Baseline | 7 (Ca²⁺ in [Ca(2-aba)₂(OH₂)₃]∞); Mg²⁺ in [Mg(2-aba)₂] is tetracoordinate (CN = 4) |
| Quantified Difference | ΔCN = +2 relative to Ca; +5 relative to Mg |
| Conditions | Single-crystal X‑ray diffraction at ambient temperature; structures solved in space groups P2₁/c (Ca, Sr) and P2₁/n (Ba) |
Why This Matters
The nine‑coordinate environment and direct Ba–NH₂ bonding indicate a fundamentally different coordination mode that alters metal‑ligand bond lability, thermal stability, and potential reactivity relative to lighter alkaline earth analogs, directly affecting suitability for applications requiring specific metal‑ligand exchange kinetics.
- [1] Murugavel, R., Karambelkar, V.V., Anantharaman, G. & Walawalkar, M.G. Synthesis, Spectral Characterization, and Structural Studies of 2-Aminobenzoate Complexes of Divalent Alkaline Earth Metal Ions: X-ray Crystal Structures of [Ca(2-aba)₂(OH₂)₃]∞, [{Sr(2-aba)₂(OH₂)₂}·H₂O]∞, and [Ba(2-aba)₂(OH₂)]∞ (2-abaH = 2-NH₂C₆H₄COOH). Inorganic Chemistry, 2000, 39(7), 1381–1390. View Source
